CB-TE2A

Beschreibung

Significance of Chelators in Metal-Based Radiopharmaceuticals

Metal radionuclides offer valuable emission properties for both diagnostic techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), and therapeutic applications rsc.org. To effectively utilize these radiometals, they must be stably attached to a targeting vector, such as a peptide or antibody, that can selectively deliver the radioactivity to specific cells or tissues, like tumors usask.casnmjournals.org. Chelators, also known as ligands, serve this crucial role by forming tight coordination complexes with the metal ions usask.ca.

The use of chelators is fundamental because free metal ions in biological systems can interact non-specifically with biomolecules, leading to undesirable biodistribution, increased background signal in imaging, and potential damage to healthy tissues usask.canih.gov. An ideal chelator for radiopharmaceutical applications should form a thermodynamically stable and kinetically inert complex with the radiometal under mild conditions, allow for facile conjugation to a targeting vector (often as a bifunctional chelator), and maintain the stability of the complex in vivo usask.caresearchgate.net. The stability of the radiometal-chelate complex is a key determinant of the radiopharmaceutical's success and efficacy usask.ca.

Overview of CB-TE2A as a Cross-Bridged Tetraazamacrocyclic Chelator

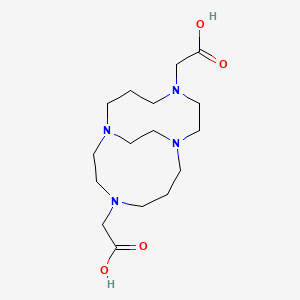

This compound, chemically known as 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane, is a cross-bridged derivative of the tetraazamacrocyclic ligand cyclam aacrjournals.orgmedchemexpress.comresearchgate.net. This class of cross-bridged tetraamine (B13775644) ligands was developed to create metal complexes with improved thermodynamic stability and higher kinetic inertness compared to their monocyclic counterparts like TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) aacrjournals.orgacs.orgsnmjournals.orgresearchgate.netunh.edu. The rigidity imparted by the ethylene (B1197577) cross-bridge is credited with enhancing the kinetic stability of the metal complexes formed with this compound snmjournals.orgunh.edu.

This compound functions as a bifunctional chelator, possessing the metal-binding macrocyclic core and pendant arms (carboxymethyl groups) that can be used to covalently link the chelator to a biological targeting vector usask.caacs.org. This structural design allows for the stable complexation of radiometals, particularly copper radionuclides like Copper-64 (⁶⁴Cu), and their site-specific delivery via the conjugated biomolecule aacrjournals.orgacs.orgmdpi.comontosight.ai.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[11-(carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4/c21-15(22)13-19-5-1-3-17-7-8-18(10-11-19)4-2-6-20(12-9-17)14-16(23)24/h1-14H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFGLWDDLZQFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN(CCCN(CC2)CC(=O)O)CCN(C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Findings and Applications of Cb Te2a

Classic Synthetic Approaches to the this compound Core Structure

The foundational synthesis of the this compound (4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) core structure has been well-documented. A prevalent method involves the dialkylation of the parent cross-bridged cyclam (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) with a protected form of a haloacetic acid ester. researchgate.net

One common approach utilizes tert-butyl bromoacetate (B1195939) to alkylate the cross-bridged cyclam, resulting in the formation of a bis(tert-butyl ester) derivative in high yield (93%). This intermediate is then subjected to deprotection using trifluoroacetic acid to yield the final this compound product. researchgate.net This method is advantageous due to the ease of handling and quantification of the tert-butyl ester intermediate.

Another classic route employs ethyl bromoacetate for the alkylation of the cross-bridged cyclam. researchgate.net The resulting diamide, CB-TE2AM, can then be hydrolyzed under acidic conditions (e.g., 6 M HCl) to afford the desired diacetic acid analogue, H₂this compound. researchgate.net

A general synthetic scheme for these classic approaches can be summarized as follows:

Alkylation: Reaction of cross-bridged cyclam with two equivalents of a haloacetic acid ester (e.g., tert-butyl bromoacetate or ethyl bromoacetate) in the presence of a base.

Deprotection/Hydrolysis: Removal of the ester protecting groups (e.g., tert-butyl or ethyl groups) to yield the final dicarboxylic acid, this compound.

Advanced Regioselective Synthesis Strategies for this compound

More advanced synthetic strategies have been developed to achieve regioselective synthesis, offering greater control over the placement of functional groups. One such method utilizes a bisaminal-protected cyclam as a key intermediate. This approach allows for the regioselective trans-disubstitution of the cyclam ring. For instance, a bisaminal compound of cyclam can be reacted with t-butyl bromoacetate to produce the trans-disubstituted derivative in a 95% yield. Subsequent deprotection of both the t-butyl group and the methylene (B1212753) bridge in a single step yields this compound in its hydrochloride salt form. nih.gov

Another regioselective procedure for synthesizing a trans-N,N′-disubstituted cyclam, a precursor to TE2A (a related, non-cross-bridged compound), involves the use of benzyl (B1604629) bromoacetate. nih.gov While this specific example is for TE2A, the principles of regioselective alkylation can be applied to the synthesis of cross-bridged analogues. The use of a bisaminal template offers a powerful tool for controlling the regiochemistry of N-functionalization in cyclam derivatives. acs.org

These advanced methods provide a more controlled and often more efficient pathway to the desired this compound structure, minimizing the formation of isomeric impurities.

Synthesis of this compound Derivatives with Modified Pendant Arms

The modification of the pendant arms of the this compound structure is crucial for tailoring its properties for specific applications, such as radiolabeling and bioconjugation.

Incorporating Phosphonic Acid Pendant Arms (e.g., CB-TE2P, CB-TE1A1P)

The replacement of one or both carboxylic acid arms with phosphonic acid groups has led to the development of important derivatives like CB-TE2P and CB-TE1A1P. rsc.orgrsc.org

The synthesis of CB-TE2P (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-4,11-bis(methanephosphonic acid)) is achieved in a two-step process starting from the cross-bridged cyclam. rsc.org

Kabachnik–Fields Reaction: The cross-bridged cyclam is reacted with triethylphosphite and paraformaldehyde in anhydrous THF. This three-component reaction yields the bis-diethylphosphonate intermediate in 94% yield. rsc.org

Hydrolysis: The bis-diethylphosphonate is then hydrolyzed using 6 M HCl under reflux to give CB-TE2P as a hydrochloride salt after purification. rsc.org

For the synthesis of the asymmetrical derivative CB-TE1A1P (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-1-(methanecarboxylic acid)-8-(methanephosphonic acid)), a similar strategy is employed, starting from an unsymmetrical intermediate, CB-TE1A tert-butyl ester. rsc.orgnih.gov

Strategies for Introducing Other Functionalized Pendant Arms

To facilitate conjugation to biomolecules like peptides and antibodies, this compound derivatives with other functionalized pendant arms have been synthesized.

One strategy involves creating a derivative with a third, orthogonally-protected arm for conjugation. For example, a bifunctional chelator derivative of this compound has been synthesized for solid-phase peptide synthesis. This involved reacting the cross-bridged cyclam with an orthogonally-protected, bromide-functionalized glutamic acid derivative to create a hybrid-arm construct. nih.gov This approach allows for the attachment of targeting moieties while preserving the essential coordinating arms of the chelator.

Another approach is the synthesis of a monoamide analog of this compound, such as CB-TEAMA (4-acetamido-11-carboxymethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane), which serves as a model for a peptide-conjugated this compound. nih.gov

Furthermore, a derivative named CB-TE1K1P has been developed, which incorporates a functional group suitable for click chemistry, allowing for efficient conjugation to biomolecules. nih.gov This derivative was designed for use in solid-phase peptide synthesis and has been successfully conjugated to peptides and antibodies. nih.gov

Coordination Chemistry of Cb Te2a Metal Complexes

Complexation with Radiocopper (⁶⁴Cu)

CB-TE2A forms highly stable complexes with Cu(II), including the positron-emitting radionuclide ⁶⁴Cu, which is valuable for Positron Emission Tomography (PET) imaging. researchgate.netnih.govnih.gov The resulting ⁶⁴Cu-CB-TE2A complex exhibits significantly improved in vivo behavior and stability compared to complexes formed with non-cross-bridged analogs like TETA. nih.govnih.govrsc.orgaacrjournals.org This enhanced stability is attributed to both the kinetic inertness of the ⁶⁴Cu(II) complex and its resistance to biological reduction. rsc.org

Kinetics and Thermodynamics of ⁶⁴Cu Complexation with this compound

While specific quantitative data on the thermodynamics (stability constants) of ⁶⁴Cu complexation with this compound are somewhat limited due to the ligand's "proton-sponge" nature, available evidence strongly suggests the formation of highly stable complexes. scispace.com The kinetic inertness of the Cu-CB-TE2A complex is a key feature, contributing to its reduced transchelation in vivo. nih.govaacrjournals.org Studies have shown that ⁶⁴Cu dissociates less readily from this compound and its conjugates compared to TETA and DOTA complexes. aacrjournals.orgnih.gov The Cu(II)-CB-TE2A complex is notably resistant to reductive metal loss, exhibiting higher stability than other known tetramacrocyclic copper complexes. nih.gov Its resistance to proton-assisted decomplexation further highlights its kinetic stability. scispace.com

Optimization of ⁶⁴Cu Radiolabeling Conditions for this compound Conjugates

Efficient radiolabeling of this compound and its conjugates with ⁶⁴Cu typically requires elevated temperatures. nih.govrsc.orgsnmjournals.org For unconjugated this compound, temperatures above 90 °C are generally needed to achieve complete radiolabeling within an hour. rsc.org Similarly, radiolabeling of this compound conjugated to peptides, such as this compound-c(RGDyK), has been successfully performed at 95 °C in ammonium (B1175870) acetate (B1210297) buffer (pH 8) for 1 hour, yielding radiochemical purities exceeding 95%. nih.gov

However, the requirement for high temperatures has historically limited the conjugation of this compound to temperature-sensitive biomolecules like antibodies. nih.govrsc.orgsnmjournals.org Research efforts have focused on developing modified this compound scaffolds or alternative strategies to enable milder radiolabeling conditions. For instance, a side-arm functionalized version of this compound was synthesized, where one conformational isomer (1a) unexpectedly allowed for efficient ⁶⁴Cu radiolabeling (>95% radiochemical yield) under mild conditions (pH 6, <30 minutes, room temperature), making it suitable for immunoPET applications. snmjournals.org Another approach involves prelabeling a this compound-based scaffold with ⁶⁴Cu under elevated temperatures and then conjugating the labeled chelator to the biomolecule using click chemistry under ambient conditions. nih.govsnmjournals.org

Table: Optimized ⁶⁴Cu Radiolabeling Conditions for this compound and Derivatives

| Chelator/Conjugate | Buffer/pH | Temperature (°C) | Time | Radiochemical Yield (%) | Reference |

| This compound | 0.1 M NH₄OAc (pH 8.1) | >90 | 1 h | Complete | rsc.org |

| This compound-c(RGDyK) | 0.1 M NH₄OAc (pH 8) | 95 | 1 h | >95 | nih.gov |

| Side-arm modified this compound (isomer 1a) | pH 6 | Room Temperature | <30 min | >95 | snmjournals.org |

| CB-TE1A-based scaffold (prelabeling) | 0.4 M NH₄OAc (pH 6.5) | 85 | 30 min | ~80 | nih.govsnmjournals.org |

Complexation with Other Radiometals (e.g., Gallium, Indium)

Beyond radiocopper, the coordination chemistry of this compound with other radiometals, such as gallium and indium, has also been explored. Both Ga(III) and In(III) complexes of this compound have been synthesized and structurally characterized. scispace.comcore.ac.uk

For gallium, the Ga-CB-TE2A complex has demonstrated impressive acid inertness, resisting significant demetallation even in 5M DCl at 90°C over several months. scispace.com This highlights the strong coordination provided by the this compound ligand to Ga(III).

Complexation of In(III) by reinforced cyclam dipicolinate ligands, related to this compound, has shown high stability and suitability for applications like bead encoding in mass cytometry. researchgate.net While specific details on the kinetics and thermodynamics of In(III) complexation with this compound itself might be less extensively reported compared to copper, the structural rigidity of the cross-bridged cyclam framework suggests it can form stable complexes with other trivalent metal ions like In(III). core.ac.uk However, complexation with trivalent metals using this compound can be challenging. core.ac.uk

Structural Analysis of this compound Metal Complexes

Structural studies, primarily through X-ray crystallography, have provided valuable insights into the coordination geometry and ligand conformation of this compound metal complexes. researchgate.netresearchgate.netacs.orgnih.govrsc.org

Elucidation of Coordination Geometry and Ligand Conformation (e.g., Distorted Octahedral)

In its metal complexes, this compound typically adopts a cis-folded conformation, coordinating the metal cation within its molecular cleft. researchgate.netscispace.com The coordination geometry around the metal center is often described as distorted octahedral, with the four nitrogen atoms from the macrocycle and the two oxygen atoms from the carboxymethyl arms forming the coordination sphere. researchgate.netacs.orgnih.govicpbr.ac.cn

For example, the crystal structure of Cu(II)-CB-TE2A reveals the copper ion enveloped within the "clam shell" of the ligand. researchgate.net This structure exhibits distorted octahedral coordination. researchgate.netnih.govicpbr.ac.cn The N-Cu-N bond angles within the macrocycle and the angles involving the pendant arms contribute to this distortion. rsc.org

While the distorted diamond-lattice researchgate.net/ researchgate.net conformation is commonly observed in Cu(II) complexes of cross-bridged cyclams, including Cu-CB-TE2A, other conformations like the nih.gov/ nih.gov conformation have also been found, particularly in the monoprotonated Cu-CB-TE2A structure. rsc.org

Influence of the Cross-Bridged Cyclam Backbone and Pendant Arms on Coordination

The unique cross-bridged cyclam backbone of this compound plays a crucial role in its coordination chemistry. The ethylene (B1197577) bridge imparts structural rigidity, preorganizing the ligand cavity for metal ion binding and contributing significantly to the kinetic stability of the resulting complexes. researchgate.netnih.govscispace.com This structural reinforcement makes the metal complexes resistant to dissociation in acidic conditions. researchgate.netscispace.com

Table: Structural Features of this compound Metal Complexes

| Feature | Description | Relevant Metal Complexes (Examples) | References |

| Ligand Conformation | Typically cis-folded, encapsulating the metal ion. | Cu-CB-TE2A | researchgate.netresearchgate.netscispace.com |

| Coordination Geometry | Distorted Octahedral. | Cu-CB-TE2A, Ga-CB-TE2A | researchgate.netacs.orgnih.govscispace.comicpbr.ac.cn |

| Coordinating Atoms | Four nitrogen atoms from macrocycle, two oxygen atoms from carboxylate arms. | Cu-CB-TE2A | acs.orgnih.gov |

| Influence of Backbone | Imparts rigidity, preorganizes cavity, enhances kinetic stability. | Cu-CB-TE2A | researchgate.netnih.govscispace.com |

| Influence of Pendant Arms | Complete coordination sphere, contribute to encapsulation and stability. | Cu-CB-TE2A | rsc.orgscispace.com |

Stability and Inertness of this compound Metal Complexes

The stability and inertness of metal complexes formed with this compound are crucial aspects of their utility, especially in applications such as radiopharmaceutical imaging and therapy where the complex must remain intact within a biological environment. scispace.comtaylorandfrancis.com

In Vitro Stability Studies (e.g., Serum Stability, Acid Decomplexation)

In vitro studies have consistently demonstrated the high stability of this compound metal complexes. Serum stability experiments have shown that complexes like ⁶⁴Cu-CB-TE2A remain stable in rat serum for up to 24 hours. scispace.comnih.gov Similarly, ⁶⁴Cu-CB-TE2A conjugates have shown high stability in human serum, with no significant dissociation of ⁶⁴Cu observed over 24 hours of incubation. nih.gov

Acid decomplexation studies, often conducted under harsh conditions (e.g., high acid concentration and elevated temperature), serve as a rigorous test of kinetic inertness. Cu-CB-TE2A exhibits remarkable resistance to acid-assisted decomplexation. In 5 M HCl at 90 °C, the Cu-CB-TE2A complex has a reported half-life of 154 hours. rsc.orgmdpi.com This is significantly more inert than complexes of non-bridged cyclam derivatives, which decomplex much faster under similar conditions. nih.gov For instance, Cu-DOTA and Cu-TETA complexes completely decomplex within minutes under these harsh acidic conditions. rsc.orgnih.gov The Zn-CB-TE2A complex also demonstrates remarkable kinetic inertness towards acid-assisted decomplexation. core.ac.uk

Comparative Analysis of In Vivo Stability with Other Chelators (e.g., DOTA, TETA, Diamsar, NOTA)

Comparative in vivo studies highlight the superior stability of this compound metal complexes, particularly with copper radionuclides, compared to other commonly used chelators. ⁶⁴Cu-CB-TE2A has been shown to be the most stable among several ligands, including CB-cyclam, CB-DO2A, DOTA, and TETA. frontiersin.org In biodistribution studies in rats, ⁶⁴Cu-CB-TE2A demonstrated faster clearance from blood, liver, and kidney compared to its non-cross-bridged analogues. frontiersin.org

Specifically, when comparing ⁶⁴Cu-CB-TE2A with ⁶⁴Cu-DOTA in a prostate cancer mouse model, the this compound conjugate showed significantly improved non-target tissue clearance. snmjournals.org This is attributed to the enhanced in vivo stability of the ⁶⁴Cu-CB-TE2A complex, which leads to significantly reduced blood retention and lower accumulation in the liver compared to ⁶⁴Cu-DOTA. snmjournals.org While ⁶⁴Cu-DOTA showed significant blood retention likely due to transchelation to serum proteins, ⁶⁴Cu-CB-TE2A exhibited good blood clearance. snmjournals.org

Although this compound demonstrates unparalleled in vivo stability compared to DOTA and TETA, the high temperatures required for its radiolabeling with ⁶⁴Cu (typically >90 °C) can be a limitation for conjugation with temperature-sensitive biomolecules like antibodies. rsc.orgnih.govnih.gov Chelators like Diamsar also offer comparable binding ability to Cu(II) ions and in vivo stability. researchgate.net NOTA, while forming negatively charged complexes that clear rapidly from the liver and kidneys, can show higher liver retention compared to ⁶⁴Cu-CB-TE2A. rsc.orgnih.gov

The following table summarizes some comparative stability data:

| Chelator | Metal Ion | In Vitro Acid Decomplexation (5 M HCl, 90 °C) Half-life | In Vivo Stability (vs. Transchelation/Clearance) |

| This compound | Cu(II) | 154 hours rsc.orgmdpi.com | Superior (reduced blood/liver retention) frontiersin.orgsnmjournals.org |

| DOTA | Cu(II) | Decomplexes within minutes rsc.orgnih.gov | Lower (significant blood/liver retention) snmjournals.org |

| TETA | Cu(II) | Decomplexes within minutes rsc.orgnih.gov | Lower frontiersin.org |

| Diamsar | Cu(II) | - | Comparable to this compound researchgate.net |

| NOTA | ⁶⁴Cu(II) | - | Rapid clearance, but higher liver retention than ⁶⁴Cu-CB-TE2A rsc.orgnih.gov |

Mechanisms Contributing to Enhanced Kinetic Inertness (e.g., Resistance to Transchelation, Biological Reduction)

The enhanced kinetic inertness of this compound metal complexes is attributed to several factors related to its unique cross-bridged structure. The cross-bridged cyclam backbone, along with the two enveloping carboxymethyl arms, is essential for this unusual kinetic inertness. scispace.com The cross-bridging enforces a rigid, cis-folded conformation that effectively encapsulates the metal ion within a "clam shell" arrangement. nih.gov This constrained cage structure leads to a "cryptate effect," contributing to high kinetic stability. researchgate.net

This structural preorganization and encapsulation provide significant resistance to decomplexation pathways, including proton-assisted dissociation and transchelation. The Cu(II)-CB-TE2A complex is particularly resistant to dissociation under acidic conditions. core.ac.uk The ethylene cross-bridge specifically increases the stability of the complex and helps prevent the transchelation of copper radionuclides like ⁶⁴Cu. nih.gov Copper radioisotopes are known to transchelate from less stable systems like DOTA and TETA to proteins such as serum albumin and superoxide (B77818) dismutase in vivo. snmjournals.org The superior kinetic inertness of this compound minimizes this undesirable transchelation. snmjournals.orgnih.gov

Furthermore, the Cu(II)-CB-TE2A complex exhibits resistance to biological reduction. The reduction of Cu(II) to Cu(I) can lead to subsequent demetallation in biological systems. researchgate.net Cyclic voltammetry studies indicate that Cu-CB-TE2A is not reduced until a relatively negative potential, suggesting resistance to in vivo reduction and subsequent transchelation to copper proteins. scispace.comiaea.org This resistance to reduction is a significant factor contributing to its superior in vivo stability. scispace.comresearchgate.net

Electrochemical Properties of this compound Metal Complexes (e.g., Redox Behavior)

The electrochemical properties, particularly the redox behavior, of this compound metal complexes provide insights into their stability and potential interactions in different redox environments. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. scispace.comacs.org

Cyclic voltammetric studies of Cu(II) complexes with various tetraazamacrocyclic ligands have shown that Cu-CB-TE2A exhibits a distinct redox behavior. scispace.com The Cu(II)-CB-TE2A complex displays a quasi-reversible Cu(II)/Cu(I) reduction wave. acs.orgresearchgate.net This reduction occurs at a relatively negative potential of -1.07 V (vs. Ag/AgCl) in 0.1 N sodium acetate. scispace.com Another study reported a quasi-reversible reduction at -0.96 V (Ag/AgCl) in 0.1 M aqueous NaOAc. rsc.orgnih.gov This negative reduction potential indicates that the Cu(II)-CB-TE2A complex is more difficult to reduce to the Cu(I) complex compared to other chelators like TETA, suggesting greater kinetic inertness to reduction under physiological conditions. researchgate.net

Unlike the cyclic voltammograms of Cu-DOTA, Cu-TETA, and Cu-Diamsar, the reduction of Cu-CB-TE2A is quasi-reversible, which may suggest that the cross-bridged cyclam ligand can adapt to a geometry suitable for Cu(I) coordination. scispace.com

Studies on other metal complexes with this compound and related cross-bridged cyclam derivatives have also been conducted. For instance, Co(III) and Ni(II) complexes with this compound show quasi-reversible features corresponding to the Co(III)/Co(II) or Ni(II)/Ni(III) redox pairs. acs.orgresearchgate.net These electrochemical characteristics are important for understanding the behavior of these complexes in biological systems where redox processes are prevalent.

Bioconjugation Strategies with Cb Te2a

Direct Covalent Conjugation Approaches

Direct covalent conjugation involves the formation of a stable chemical bond between functional groups on the CB-TE2A chelator and the biomolecule.

Amide Bond Formation for Peptide and Protein Linkage

A common strategy for conjugating this compound to peptides and proteins is through the formation of amide bonds. acs.orgnih.gov This typically involves reacting a carboxylate pendant arm of this compound with an amine group present in the peptide or protein, such as the epsilon-amine of lysine (B10760008) residues or the N-terminus. acs.org Conversely, an activated carboxyl group on the biomolecule could react with an amine on a modified this compound. This method is widely used due to the prevalence of amine and carboxyl groups in biomolecules. acs.org

Studies have successfully employed amide bond formation to conjugate this compound to peptides like Tyr3-Octreotate (Y3-TATE) and c(RGDyK). aacrjournals.orgnih.gov For instance, the conjugation of this compound to Y3-TATE was achieved, resulting in a conjugate that showed promising in vivo characteristics when labeled with ⁶⁴Cu. aacrjournals.org Similarly, this compound-c(RGDyK) conjugates have been synthesized and evaluated for targeting integrin αvβ3. nih.gov

Challenges Associated with Conventional Bioconjugation Methods for this compound (e.g., Requirements for Elevated Temperatures)

Despite the straightforward nature of amide bond formation, conventional bioconjugation methods for this compound, particularly when used in conjunction with radiolabeling with ⁶⁴Cu, face significant challenges. A major hurdle is the requirement for elevated temperatures during the ⁶⁴Cu-labeling step. rsc.orgnih.govresearchgate.net

This compound typically requires temperatures exceeding 90 °C to achieve efficient and complete radiolabeling with ⁶⁴Cu within a reasonable timeframe. rsc.org This high-temperature requirement is incompatible with many temperature-sensitive biomolecules, such as antibodies and some proteins, which can undergo denaturation or lose their biological activity under such conditions. rsc.orgnih.govnih.govresearchgate.net This limitation has historically restricted the direct conjugation and ⁶⁴Cu-labeling of this compound to only robust peptides and small molecules that can withstand these harsh conditions. rsc.org

Research findings have highlighted this challenge. For example, while this compound conjugates of peptides have been successfully radiolabeled at 95 °C, this temperature is detrimental to the integrity of antibodies. nih.govresearchgate.net This incompatibility has driven the development of alternative bioconjugation strategies that can be performed under milder conditions. nih.govresearchgate.net

Modular and Click-Chemistry Based Bioconjugation Techniques

To circumvent the limitations of conventional methods, modular and click-chemistry approaches have been developed for conjugating this compound to biomolecules under milder conditions.

Application of Tetrazine-Norbornene Mediated Click Reactions for this compound Conjugates

Click chemistry, particularly the inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes like norbornene, has emerged as a powerful tool for bioconjugation due to its bioorthogonality, high reaction rates, and compatibility with physiological conditions. osti.govnih.gov This reaction proceeds efficiently at room temperature and in aqueous environments, making it suitable for sensitive biomolecules. osti.govnih.gov

The tetrazine-norbornene mediated click reaction has been successfully applied to the conjugation of this compound-based scaffolds to antibodies. nih.govacs.org This strategy typically involves modifying the biomolecule with one reaction partner (e.g., tetrazine) and the this compound chelator (or a pre-labeled complex) with the complementary partner (e.g., norbornene). nih.govnih.gov The subsequent click reaction between the modified components forms a stable conjugate. nih.govnih.gov

Research has demonstrated the effectiveness of this approach for labeling antibodies with ⁶⁴Cu using a this compound-based scaffold. nih.govacs.org By pre-labeling a norbornene-modified this compound analogue with ⁶⁴Cu at elevated temperature (which the small molecule chelator can tolerate), the resulting ⁶⁴Cu-chelator-norbornene synthon can then be reacted with a tetrazine-modified antibody under mild, ambient conditions via the click reaction. nih.gov This modular approach effectively separates the high-temperature radiolabeling step from the temperature-sensitive bioconjugation step. nih.gov

Development of Pre-labeled this compound Scaffolds for Ambient Bioconjugation Conditions

A key aspect of utilizing click chemistry for this compound bioconjugation is the development of pre-labeled scaffolds. Since this compound requires high temperatures for efficient ⁶⁴Cu labeling, the chelator is first labeled with the radioisotope, and then this pre-labeled complex, functionalized with a click chemistry handle (e.g., norbornene), is conjugated to the biomolecule. nih.gov

This strategy allows the high-temperature ⁶⁴Cu-labeling of the robust this compound scaffold to occur independently of the biomolecule. nih.gov Once labeled, the ⁶⁴Cu-CB-TE2A-click handle can be reacted with the biomolecule, which has been modified with the complementary click handle, under mild, ambient conditions. nih.gov This modular approach ensures that the biomolecule retains its structural integrity and biological activity. nih.govacs.org

Studies have successfully implemented this strategy for antibody labeling with ⁶⁴Cu. nih.govacs.org For example, a this compound-1C scaffold modified with a norbornene moiety was pre-labeled with ⁶⁴Cu at 85 °C. nih.gov This ⁶⁴Cu-CB-TE2A-1C-norbornene complex was then conjugated to tetrazine-modified antibodies (such as an anti-PSMA antibody and a chimeric anti-phosphatidylserine antibody) at 37 °C. nih.gov The resulting radiolabeled antibodies maintained their immunoreactivity. nih.govacs.org

Preclinical Evaluation and Research Applications of Cb Te2a Conjugates

Preclinical Imaging Applications (e.g., Small-Animal Positron Emission Tomography/Computed Tomography)

The chelator CB-TE2A is instrumental in preclinical research for the development of targeted positron emission tomography (PET) imaging agents. Its ability to form a highly stable complex with the radionuclide copper-64 (⁶⁴Cu) makes it an ideal platform for evaluating novel cancer-targeting molecules. nih.gov The favorable decay characteristics of ⁶⁴Cu, including a 12.7-hour half-life, are well-suited for PET imaging, allowing for visualization of biological processes over an extended period. nih.gov The following sections detail the application of ⁶⁴Cu-labeled this compound conjugates in various preclinical cancer models.

Imaging of Somatostatin (B550006) Receptor-Positive Tumors (e.g., in AR42J Tumor Models)

Somatostatin receptors (SSTRs) are overexpressed in many neuroendocrine tumors, making them a key target for diagnostic imaging. nih.gov The AR42J rat pancreatic carcinoma cell line, which endogenously expresses SSTR subtype 2 (SSTR2), is a widely used model for evaluating SSTR-targeted radiopharmaceuticals. nih.gov

Research has focused on comparing SSTR2 agonists and antagonists for imaging efficacy. One such study evaluated ⁶⁴Cu-CB-TE2A-sst₂-ANT, a SSTR2 antagonist, and compared its properties to the SSTR2 agonist, ⁶⁴Cu-CB-TE2A-Y3-TATE. nih.govnih.gov In vitro studies using AR42J cell membranes revealed significant differences in their binding affinities. nih.gov The antagonist, ⁶⁴Cu-CB-TE2A-sst₂-ANT, demonstrated a lower affinity compared to the agonist. nih.gov

In vivo biodistribution and small-animal PET/CT imaging studies in rats bearing AR42J tumors further highlighted the differences between the antagonist and agonist. nih.govaacrjournals.org While the agonist showed higher tumor uptake at all time points, the antagonist, ⁶⁴Cu-CB-TE2A-sst₂-ANT, exhibited superior tumor-to-background contrast, particularly at later time points. nih.govnih.govsnmjournals.org This was attributed to its faster blood clearance. aacrjournals.org For instance, the tumor-to-blood and tumor-to-muscle ratios for ⁶⁴Cu-CB-TE2A-sst₂-ANT were found to be better than those for the agonist at later time points. nih.gov Blocking studies confirmed that the tumor uptake for both tracers was receptor-mediated. nih.gov

Comparative Binding and Uptake Data of SSTR2-Targeted ⁶⁴Cu-CB-TE2A Conjugates in AR42J Model

| Compound | Type | Dissociation Constant (Kd) | Max. Binding Sites (Bmax) | Tumor Uptake (4h) | Tumor-to-Blood Ratio (4h) | Tumor-to-Muscle Ratio (4h) |

|---|---|---|---|---|---|---|

| ⁶⁴Cu-CB-TE2A-sst₂-ANT | Antagonist | 26 ± 2.4 nM nih.govnih.gov | 23,000 fmol/mg nih.govnih.gov | Lower than agonist nih.gov | Higher than agonist nih.gov | Higher than agonist nih.gov |

| ⁶⁴Cu-CB-TE2A-Y3-TATE | Agonist | 1.5 nM nih.gov | 1,551 fmol/mg nih.gov | 4.4x higher than ⁶⁴Cu-TETA-Y3-TATE aacrjournals.org | 156 ± 55 aacrjournals.org | 243 ± 85 aacrjournals.org |

These findings suggest that despite lower absolute tumor uptake, radiolabeled SSTR2 antagonists like ⁶⁴Cu-CB-TE2A-sst₂-ANT can produce high-quality images with excellent contrast, making them attractive candidates for imaging SSTR-positive tumors. nih.govnih.gov

Imaging of Angiogenesis via Integrin Targeting (e.g., RGD Peptide Conjugates in Melanoma Models)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. frontiersin.org The αvβ3 integrin is a cell adhesion molecule that is highly expressed on activated endothelial cells during angiogenesis, making it a valuable target for imaging. nih.gov Peptides containing the Arg-Gly-Asp (RGD) sequence are known to bind with high affinity to αvβ3 integrin. frontiersin.org

The PET tracer ⁶⁴Cu-CB-TE2A-c(RGDyK) has been evaluated for its ability to image αvβ3 integrin expression in preclinical models of human melanoma. nih.gov Studies were conducted in mice bearing both αvβ3-positive (M21) and αv-negative (M21L) melanoma tumors. nih.govnih.gov Biodistribution studies showed that ⁶⁴Cu-CB-TE2A-c(RGDyK) had a higher concentration in the M21 tumors compared to the M21L tumors at 1 and 4 hours post-injection, demonstrating its specificity for αvβ3 integrin. nih.gov

When compared to another RGD-based tracer, ⁶⁴Cu-diamsar-c(RGDfD), ⁶⁴Cu-CB-TE2A-c(RGDyK) demonstrated superior imaging properties. nih.govnih.gov It showed higher tumor uptake and faster clearance from the blood and liver. nih.govnih.gov This resulted in lower background radioactivity and higher tumor-to-blood ratios, allowing for clear visualization of the M21 tumor with microPET imaging. nih.gov The differences in biodistribution were attributed to the different chelators, linkers, charges, and lipophilicities of the two compounds, as their binding affinities for αvβ3 were similar. nih.gov

Biodistribution of ⁶⁴Cu-CB-TE2A-c(RGDyK) in Melanoma Xenograft Models (%ID/g)

| Time Post-Injection | M21 Tumor (αvβ3-positive) | M21L Tumor (αv-negative) | Liver | Blood |

|---|---|---|---|---|

| 1 hour | Higher than M21L nih.gov | Lower than M21 nih.gov | - | - |

| 4 hours | Higher than M21L nih.gov | Lower than M21 nih.gov | - | - |

| 24 hours | - | - | Lower than ⁶⁴Cu-diamsar-c(RGDfD) nih.gov | Lower than ⁶⁴Cu-diamsar-c(RGDfD) nih.gov |

Imaging of Prostate Cancer using Bombesin (B8815690) Analogs (e.g., in PC-3 Xenograft Models)

The gastrin-releasing peptide receptor (GRPR) is overexpressed in a variety of cancers, including prostate cancer. acs.org Bombesin (BBN) and its analogs are peptides that bind with high affinity to GRPR, making them suitable for targeting prostate cancer cells. nih.gov The PC-3 human prostate cancer cell line is commonly used in preclinical studies as it expresses high levels of GRPR. acs.orgsnmjournals.org

Several studies have investigated ⁶⁴Cu-labeled bombesin analogs for PET imaging of prostate cancer. While specific studies focusing solely on ⁶⁴Cu-CB-TE2A conjugated bombesin analogs in PC-3 models are part of broader research, the utility of ⁶⁴Cu-labeled BBN peptides is well-established. nih.gov For example, PET imaging studies with various ⁶⁴Cu-labeled BBN analogs in mice with PC-3 xenografts have shown clear tumor delineation with excellent contrast. acs.orgsnmjournals.org

Research has also explored heterodimeric peptides that target both GRPR and integrin αvβ3. nih.gov The rationale is that targeting two different receptors could improve tumor detection. Studies using ⁶⁴Cu-labeled RGD-BBN heterodimers have demonstrated their potential in animal models of prostate cancer. nih.govsnmjournals.org Furthermore, investigations into various chelators for ⁶⁴Cu have shown that this compound provides superior stability and favorable pharmacokinetics for prostate-specific membrane antigen (PSMA) inhibitors, suggesting its potential for developing improved BBN-based imaging agents as well. nih.govacs.org

Binding Affinities of GRPR-Targeting Compounds in PC-3 Cells

| Compound | Ki (nM) |

|---|---|

| Ga-ProBOMB1 | 3.97 ± 0.76 acs.org |

| Ga-NeoBOMB1 | 1.71 ± 0.28 acs.org |

| [d-Phe⁶,Leu-NHEt¹³,des-Met¹⁴]bombesin(6-14) | 10.7 ± 1.06 acs.org |

Imaging of Breast Carcinoma (e.g., Galectin-3 Binding Peptide Conjugates)

Galectin-3 (Gal-3) is a protein that is overexpressed in a range of cancers, including breast carcinoma, and is involved in processes like cell adhesion and metastasis. scirp.orgscirp.orgnih.gov This makes Gal-3 a potential target for molecular imaging. nih.gov

A study was conducted to evaluate a ⁶⁴Cu-labeled peptide that binds to Gal-3 for its potential in PET imaging of breast cancer. scirp.org The peptide, ANTPCGPYTHDCPVKR, was conjugated to this compound and radiolabeled with ⁶⁴Cu to create ⁶⁴Cu-CB-TE2A-pep. scirp.orgscirp.org The imaging properties of this tracer were assessed in a mouse model of human breast carcinoma using MDA-MB-435 cells, which express Gal-3. scirp.orgnih.gov

In vitro competitive binding studies showed that ⁶⁴Cu-CB-TE2A-pep had an IC50 value of 130 ± 10.2 nM in cultured MDA-MB-435 cells. scirp.orgscirp.org In vivo biodistribution studies in SCID mice bearing MDA-MB-435 tumors revealed a tumor uptake of 0.85 ± 0.09 %ID/g at 30 minutes post-injection. scirp.orgscirp.org While liver retention was moderate, kidney retention was high. scirp.orgscirp.org Despite this, imaging studies demonstrated clear tumor uptake with ⁶⁴Cu-CB-TE2A-(GSG)-ANTPCGPYTHDCPVKR at 2 hours post-injection, suggesting that Gal-3 binding peptides could be developed into effective PET imaging agents for breast tumors that express this protein. scirp.orgscirp.org

In Vitro and In Vivo Data for ⁶⁴Cu-CB-TE2A-Galectin-3 Peptide

| Parameter | Value |

|---|---|

| Cell Line | MDA-MB-435 (human breast carcinoma) scirp.org |

| IC50 Value | 130 ± 10.2 nM scirp.orgscirp.org |

| Tumor Uptake (30 min p.i.) | 0.85 ± 0.09 %ID/g scirp.orgscirp.org |

Imaging of VLA-4 Positive Tumors (e.g., LLP2A Conjugates)

Very late antigen-4 (VLA-4), also known as α4β1 integrin, is another cell adhesion molecule that plays a significant role in tumor growth, angiogenesis, and metastasis. nih.gov It is overexpressed in various cancers, including melanoma and hematologic malignancies, making it an attractive target for imaging. nih.govcancer.gov LLP2A is a high-affinity peptidomimetic ligand for VLA-4. nih.gov

The PET probe ⁶⁴Cu-CB-TE2A-LLP2A has been developed and evaluated for imaging VLA-4 positive tumors. nih.gov In vivo biodistribution studies were conducted in mice bearing VLA-4-positive B16F10 subcutaneous melanoma tumors. nih.gov The results showed high uptake of the tracer in VLA-4-rich organs such as the bone marrow, spleen, and the tumor itself. nih.gov Specifically, the tumor uptake was 3.09% ± 0.58% of the injected dose per gram. nih.gov

Comparisons have been made between different chelators for LLP2A. nih.gov Saturation binding assays in B16F10 melanoma cells showed that ⁶⁴Cu-CB-TE2A-LLP2A had a binding affinity (Kd) of 1.6 nM and a maximum number of binding sites (Bmax) of 304 fmol/mg. nih.gov In biodistribution studies, another conjugate, ⁶⁴Cu-CB-TE1A1P-LLP2A, showed significantly higher tumor uptake (11.4 ± 2.3 %ID/g) and better tumor-to-blood and tumor-to-muscle ratios compared to ⁶⁴Cu-CB-TE2A-LLP2A. nih.gov Despite this, both tracers were able to clearly visualize the tumors, demonstrating the potential of LLP2A-based radiopharmaceuticals for imaging VLA-4-positive cancers. nih.gov

Comparison of ⁶⁴Cu-labeled LLP2A Conjugates in B16F10 Melanoma Model

| Compound | Binding Affinity (Kd) | Binding Sites (Bmax) | Tumor Uptake (2h, %ID/g) | Tumor:Blood Ratio (2h) | Tumor:Muscle Ratio (2h) |

|---|---|---|---|---|---|

| ⁶⁴Cu-CB-TE2A-LLP2A | 1.6 nM nih.gov | 304 fmol/mg nih.gov | 3.1 ± 0.6 nih.gov | 4.2 ± 1.4 nih.gov | 5.5 ± 0.9 nih.gov |

| ⁶⁴Cu-CB-TE1A1P-LLP2A | 1.2 nM nih.gov | 471 fmol/mg nih.gov | 11.4 ± 2.3 nih.gov | 19.5 ± 3.0 nih.gov | 13.0 ± 1.4 nih.gov |

Research into Imaging Osteolytic Bone Metastases

Osteolytic bone metastases are a common and severe complication of many cancers, characterized by the destruction of bone tissue. This process involves increased activity of osteoclasts, which are cells responsible for bone resorption. The αvβ3 integrin, a target for RGD peptides, is known to be expressed on osteoclasts. nih.gov

Research has explored the use of ⁶⁴Cu-CB-TE2A-c(RGDyK) for imaging the increased osteoclast activity associated with osteolytic bone diseases. nih.govcore.ac.uk To validate this approach in the absence of tumor cells, a pharmacologic model of osteolysis was used. nih.gov In this model, parathyroid hormone (PTH) was injected at the calvarium (skullcap) of mice to induce osteoclast-mediated bone resorption. nih.gov

Small-animal PET imaging demonstrated increased uptake of ⁶⁴Cu-CB-TE2A-c(RGDyK) at the site of PTH-induced osteolysis. nih.gov The standardized uptake value (SUV) in the calvarium was significantly higher in PTH-treated mice (SUV = 0.53) compared to control mice (SUV = 0.22). nih.gov Furthermore, ex vivo cell studies confirmed the selective targeting of the tracer, with a 2.6-fold higher uptake in αvβ3-positive osteoclasts compared to αvβ5-positive bone marrow macrophages. nih.gov These findings highlight the potential of ⁶⁴Cu-CB-TE2A-c(RGDyK) for imaging increased osteoclast numbers in conditions such as osteolytic bone metastases. nih.gov

Computational Chemistry in Cb Te2a Research

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has been a primary computational tool for investigating the structural and electronic properties of CB-TE2A and its metal complexes. Studies have utilized DFT to optimize the geometries of these complexes, providing detailed information about bond lengths and angles. For instance, DFT calculations on a model Cu-CB-TE2A complex using the uB3LYP functional and the 6-31+G(d,p) basis set have revealed optimized metal-to-ligand bond lengths, indicating a distorted structure consistent with Jahn-Teller effects in the d⁹ electron configuration of Cu²⁺ scirp.orgnih.gov.

| Bond | Bond Length (Å) | Citation |

|---|---|---|

| r(Cu–N4) | 2.110 | scirp.org |

| r(Cu–N5) | 2.092 | scirp.org |

| r(Cu–N7) | 2.299 | scirp.org |

| r(Cu–O1) | 1.930 | scirp.org |

| r(Cu⋯N3) | 2.559 | scirp.org |

Beyond structural parameters, DFT calculations coupled with Natural Population Analysis (NPA) have been used to determine the charge distribution within this compound complexes. For a Cu-CB-TE2A complex, NPA predicted a net positive charge on the copper ion and negative charges on the electronegative donor atoms scirp.org. Specifically, the nitrogen donor atoms of the this compound chelate showed NPA charges in the range of -0.604 to -0.627e, while the donor oxygen atom had a net negative charge of -0.863e scirp.org. Interestingly, the nitrogen atoms of the triazole ring in a modified this compound complex showed alternating NPA charges, with a negative charge on one nitrogen atom (N3) consistent with high electron density facilitating a bonding interaction with the Cu²⁺ ion scirp.org.

Prediction of Chemical Behavior and Reaction Pathways

Computational chemistry contributes to understanding the chemical behavior of this compound primarily by providing a detailed picture of its electronic structure and how it interacts with metal ions, which are key aspects of its reactivity as a chelating agent. Insights from DFT calculations regarding charge distribution and bonding interactions help explain the affinity and selectivity of this compound for certain metal ions scirp.org.

While the provided search results discuss the reaction kinetics and conditions for the complexation of this compound with radiometals like ⁶⁴Cu scirp.orggalaxyproject.org and mention reaction pathways for radionuclide production, there is a lack of detailed information on the computational prediction of chemical reaction pathways involving this compound itself reacting with other chemical species beyond metal complexation within these sources. Computational methods are broadly capable of studying reaction pathways and energetics, but specific applications to predicting novel reaction routes or mechanisms for this compound beyond its role as a metal chelator are not described in the provided snippets. The focus of computational studies on this compound in the literature appears to be centered on understanding and optimizing its metal complexation properties.

Future Directions and Research Perspectives

Development of Novel CB-TE2A Analogs with Enhanced Radiopharmaceutical Properties

Future research on this compound is focused on the rational design and synthesis of novel analogs to overcome existing limitations and enhance specific radiopharmaceutical properties. One key area of development is modifying the chelator structure to improve radiolabeling kinetics. The current radiolabeling procedure for this compound often requires elevated temperatures (around 95 °C) and prolonged reaction times, which can be detrimental to heat-sensitive biomolecules like antibodies researchgate.netrsc.orgmdpi.com. Developing analogs that allow for efficient radiolabeling under milder conditions, such as lower temperatures or shorter reaction times, is crucial for expanding its applicability, particularly in radioimmunotherapy rsc.org.

Another direction involves exploring modifications to the pendant arms or the macrocyclic core to fine-tune properties such as hydrophilicity, metal complexation kinetics, and in vivo clearance. For instance, research has explored analogs with phosphonate (B1237965) pendant arms, indicating ongoing efforts to investigate how different functional groups impact the chelator's performance rsc.org. The development of bifunctional chelator scaffolds (BFS) based on this compound represents a significant step in creating constructs capable of presenting multiple copies of targeting molecules, potentially leading to enhanced tumor uptake and retention mdpi.com. This multivalent approach, as demonstrated with FAP-targeted conjugates, shows promise for improving the efficacy of radiotheranostic agents mdpi.comsnmjournals.orgnih.gov.

Integration of this compound into Advanced Radiopharmaceutical Design Principles

The inherent stability of the this compound-metal complex makes it an attractive component for integration into advanced radiopharmaceutical design principles. One such principle involves the creation of theranostic agents, utilizing radionuclides like ⁶⁴Cu (for PET imaging) and ⁶⁷Cu (for radionuclide therapy) with the same targeting vector and chelator mdpi.comsnmjournals.orgnih.govsnmjournals.orgnih.gov. This compound's ability to form stable complexes with both isotopes facilitates the development of matched-pair theranostics, allowing for patient selection, dosimetry, and treatment monitoring using the same chemical scaffold.

Further integration involves conjugating this compound to a wider array of targeting moieties beyond peptides, such as small molecules, proteins, and nanoparticles nih.govresearchgate.net. The stability offered by this compound is particularly valuable when conjugated to larger biomolecules or nanoparticles, which typically have slower pharmacokinetics and require a highly stable chelator to prevent premature radionuclide dissociation in vivo nih.gov. Research into nanoparticle-based technologies functionalized with radionuclides and utilizing chelators like this compound is a promising frontier for both molecular imaging and therapy researchgate.net. The design of multivalent constructs using this compound-based BFS is another advanced principle being explored to maximize the delivery and retention of the radionuclide at the target site mdpi.comsnmjournals.org.

Expanding Research Applications in Molecular Imaging and Radionuclide Therapy Beyond Current Scope

The established success of this compound in imaging somatostatin (B550006) receptor-positive tumors with ⁶⁴Cu-CB-TE2A-Y3-TATE and ⁶⁴Cu-CB-TE2A-sst2-ANT, as well as targeting αvβ3 integrin with ⁶⁴Cu-CB-TE2A-c(RGDyK), provides a strong foundation for expanding its research applications nih.govnih.govresearchgate.netnih.govsnmjournals.orgontosight.ainih.gov. Future research is likely to explore the conjugation of this compound to targeting vectors for a broader range of biomarkers and diseases. This includes investigating its utility in imaging and therapy for various cancers expressing different receptors or antigens, as well as potential applications in non-oncological conditions where targeted radionuclide delivery is beneficial.

Q & A

Q. What are the optimal synthetic routes for CB-TE2A and its conjugates?

this compound is synthesized via alkylation of CB-cyclam with α-bromoglutaric acid derivatives, followed by selective deprotection of carboxylate groups for conjugation . For polymer conjugates, this compound is attached to PHEMA blocks in PEG-PHEMA-PCMA triblock copolymers using EDC coupling under DMAP catalysis, followed by dialysis to form micelles . Radiolabeling with ⁶⁴Cu requires high-temperature conditions (90°C for 1.5 hours) to achieve >80% yield, though phosphonate-based derivatives (e.g., CB-TE1A1P) enable room-temperature labeling .

Q. How is this compound characterized for purity and structural integrity?

- UV-VIS spectroscopy : Confirms Cu(II) coordination via absorbance peaks at 240–260 nm .

- TLC : ⁶⁴Cu-CB-TE2A shows an Rf of 0.3 (vs. 0.7 for ⁶⁴Cu-EDTA) .

- HPLC : Validates radiochemical purity (>95%) using C18 columns with gradient elution (0.1% TFA in acetonitrile/water) .

- Mass spectrometry : Molecular weight confirmation (448.3 g/mol for this compound·4HCl) .

Q. What methodological steps ensure stable conjugation of this compound to biomolecules?

- Peptide conjugation : Use solid-phase synthesis with Fmoc/HBTU chemistry for direct coupling to resin-bound peptides (e.g., RGD, Bombesin analogs) .

- Antibody conjugation : Activate this compound’s carboxylate groups with EDC/NHS, followed by reaction with lysine residues on antibodies .

- Polymer conjugation : Employ atom-transfer radical polymerization (ATRP) to integrate this compound into micelle-forming PEG-PHEMA-PCMA triblock copolymers .

Q. How is the in vitro stability of ⁶⁴Cu-CB-TE2A complexes assessed?

- Serum stability : Incubate ⁶⁴Cu-CB-TE2A conjugates in human serum at 37°C for 48 hours; measure retained radioactivity via gamma counting. No transchelation to serum proteins is observed for this compound, unlike DOTA or TETA .

- Challenge assays : Add EDTA (50-fold molar excess) to test metal retention; this compound retains >95% ⁶⁴Cu under physiological conditions .

Advanced Research Questions

Q. How should experimental designs address contradictions in this compound’s in vivo stability?

While this compound exhibits superior in vivo stability compared to DOTA/TETA (e.g., blood clearance: 6.83% ID/g for this compound vs. 7.75% for TETA at 48 hours ), conjugation to biomolecules can reduce stability due to carboxylate-to-amide conversion. Mitigate this by:

Q. What strategies resolve discrepancies in radiochemical yields (RCY) for this compound?

Low RCY (e.g., 64% for peptide conjugates ) may arise from steric hindrance or non-covalent interactions between this compound and biomolecules. Optimize by:

Q. How do multivalent this compound probes enhance tumor targeting?

Divergent probes (e.g., H2-(M10)₂) exploit multivalency to improve binding affinity (IC₅₀ = 0.8 nM vs. 1.2 nM for monovalent analogs) for αvβ6 integrins . Design steps:

Q. What analytical frameworks compare this compound with alternative chelators?

- Biodistribution studies : ⁶⁴Cu-CB-TE2A-RGD shows 2.5-fold higher tumor-to-liver ratios than ⁶⁴Cu-DOTA-RGD at 24 hours .

- Kinetic stability : this compound’s dissociation half-life (t₁/₂ > 48 hours) exceeds TETA (t₁/₂ = 12 hours) in acidic conditions .

- Thermodynamic stability : log K = 22.1 for Cu(II)-CB-TE2A vs. 18.8 for Cu(II)-DOTA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.